![molecular formula C17H22N2O3 B4431376 N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B4431376.png)
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide, commonly known as SBI-0206965, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in the treatment of various diseases. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects. In
作用机制
The mechanism of action for N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide involves the inhibition of various signaling pathways. In cancer cells, it inhibits the Chk1 pathway, which is involved in DNA damage response and cell cycle regulation. In inflammatory cells, it inhibits the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cancer cells and induces cell cycle arrest. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and inhibits the activation of the NLRP3 inflammasome. In neurodegenerative disorders, it protects against neuronal damage by inhibiting the activation of microglia and astrocytes.
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for the Chk1 pathway and NLRP3 inflammasome. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
未来方向
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in research. One direction is the development of more potent and selective inhibitors of the Chk1 pathway and NLRP3 inflammasome. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, the potential use of this compound in preclinical and clinical studies should be explored.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the checkpoint kinase 1 (Chk1) pathway. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. In neurodegenerative disorder research, it has been found to protect against neuronal damage by inhibiting the activation of microglia and astrocytes.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-ethylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-6-8-13(9-7-12)21-11-16(20)18-15-10-14(22-19-15)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIZUXAPDIYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。